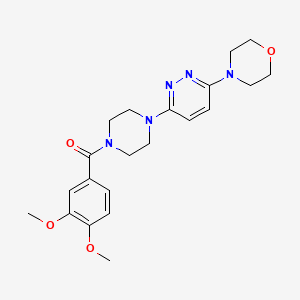

![molecular formula C8H15NO3S B2725871 2-Imino-6,6-dimethoxy-2lambda6-thiaspiro[3.3]heptane 2-oxide CAS No. 2413879-03-3](/img/structure/B2725871.png)

2-Imino-6,6-dimethoxy-2lambda6-thiaspiro[3.3]heptane 2-oxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Intramolecular Imino-ene Reaction

The intramolecular imino-ene reaction of 2H-azirines with alkenes has been explored for the rapid construction of spiro NH aziridines, a process that yields novel (poly)cyclic alkaloids. These compounds incorporate a unique 1,5-diazaspiro[2.4]heptane core, demonstrating the potential for creating complex molecular architectures from simpler precursors (Liu et al., 2018).

Spirocyclic Ligands in Transition Metal Coordination

Spirocyclic sulfur and selenium ligands have shown utility as molecular rigid rods in coordinating transition metal centers. The study explores the synthesis and characterization of chalcogen-containing spirocycles and their applications in forming complexes with copper, cobalt, and nickel, highlighting their potential in creating novel metal-organic frameworks (Petrukhina et al., 2005).

Living Carbocationic Polymerization

The application of specific compounds in the living carbocationic polymerization of isobutylene demonstrates the role such chemicals can play in polymer science, specifically in achieving polymers with predictable molecular weights and narrow distributions, an essential aspect for materials science and engineering (Wang et al., 1987).

Coordination Chemistry and Catalysis

Iron-catalyzed cycloaddition reactions underscore the importance of redox-active supporting ligands in facilitating transformations that yield bicyclic structures. Such reactions are critical for the development of new methodologies in organic synthesis and catalysis, showcasing the potential applications of spiro compounds in facilitating complex chemical transformations (Bouwkamp et al., 2006).

Synthesis of Functionalized Spirocycles

Research into the synthesis of 1,5-dioxaspiro[2.4]heptanes from dichloropropene demonstrates the potential of spiro compounds in the synthesis of biologically active and structurally complex natural compounds. Such processes are crucial for the development of new pharmaceuticals and materials (Alonso et al., 2002).

Propriétés

IUPAC Name |

2-imino-6,6-dimethoxy-2λ6-thiaspiro[3.3]heptane 2-oxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3S/c1-11-8(12-2)3-7(4-8)5-13(9,10)6-7/h9H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWDQJDYZBCCVMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC2(C1)CS(=N)(=O)C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2725788.png)

![5-((3-Chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2725789.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(4-chlorophenylsulfonamido)benzamide](/img/structure/B2725799.png)

![2-[7-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanyl-N-methylacetamide](/img/structure/B2725801.png)

![N-[(4-bromophenyl)sulfonyl]-N-methylglycine](/img/structure/B2725802.png)

![3-[3,4-Bis(benzyloxy)phenyl]-2-methylprop-2-enoic acid](/img/structure/B2725804.png)

![ethyl 3-{[(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetyl]amino}benzoate](/img/structure/B2725807.png)